Tert-butyl N-[3-(4-nitrobenzenesulfonamido)propyl]carbamate

Sulfonamide–carbamate SAR γ-Secretase inhibitor linker optimization Protecting group strategy

Tert-butyl N-[3-(4-nitrobenzenesulfonamido)propyl]carbamate (CAS 1909312-21-5; synonym 1-(Boc-amino)-3-(4-nitrobenzenesulfonamido)propane) is a dual-protected sulfonamide–carbamate small molecule with molecular formula C₁₄H₂₁N₃O₆S and molecular weight 359.40 g/mol. The compound incorporates an acid-labile tert-butyloxycarbonyl (Boc) protecting group on the terminal primary amine and a base-labile 4-nitrobenzenesulfonamide (nosyl) group on the secondary amine, providing orthogonal deprotection handles that enable sequential unmasking in multi-step synthetic sequences.

Molecular Formula C14H21N3O6S
Molecular Weight 359.40 g/mol
Cat. No. B8264752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-[3-(4-nitrobenzenesulfonamido)propyl]carbamate
Molecular FormulaC14H21N3O6S
Molecular Weight359.40 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C14H21N3O6S/c1-14(2,3)23-13(18)15-9-4-10-16-24(21,22)12-7-5-11(6-8-12)17(19)20/h5-8,16H,4,9-10H2,1-3H3,(H,15,18)
InChIKeyGCHWXMXGOQWPFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl N-[3-(4-nitrobenzenesulfonamido)propyl]carbamate – Compound Identity, Physicochemical Profile, and Initial Procurement Benchmarks


Tert-butyl N-[3-(4-nitrobenzenesulfonamido)propyl]carbamate (CAS 1909312-21-5; synonym 1-(Boc-amino)-3-(4-nitrobenzenesulfonamido)propane) is a dual-protected sulfonamide–carbamate small molecule with molecular formula C₁₄H₂₁N₃O₆S and molecular weight 359.40 g/mol . The compound incorporates an acid-labile tert-butyloxycarbonyl (Boc) protecting group on the terminal primary amine and a base-labile 4-nitrobenzenesulfonamide (nosyl) group on the secondary amine, providing orthogonal deprotection handles that enable sequential unmasking in multi-step synthetic sequences [1]. Commercially sourced material is typically supplied at 95–98% purity (HPLC) , establishing the minimum purity benchmark for procurement evaluation.

Tert-butyl N-[3-(4-nitrobenzenesulfonamido)propyl]carbamate – Why Structural Analogs Cannot Serve as Drop-In Replacements


The target compound occupies a uniquely constrained structural niche defined by the propyl linker length between the Boc-carbamate and 4-nitrobenzenesulfonamide termini. Closely related analogs with ethyl linkers (e.g., tert-butyl N-[2-(4-nitrobenzenesulfonamido)ethyl]carbamate, CAS 902775-89-7) or propoxy linkers (e.g., tert-butyl N-[3-(4-nitrobenzenesulfonamido)propoxy]carbamate, CAS 2138541-59-8) introduce different hydrogen-bonding geometries and conformational flexibility, which are known to alter enzyme-subsite occupancy in sulfonamide-based inhibitor series [1]. Furthermore, substitution of the para-nitro group with ortho-nitro (2-nitrobenzenesulfonamide) changes both the deprotection kinetics and electronic character of the sulfonamide nitrogen, directly impacting subsequent N-alkylation reactivity [2]. These linker-length and nitro-regioisomer effects mean that procurement of a generic sulfonamide–carbamate instead of the exact C3-propyl/para-nitro combination risks failure of the intended synthetic or biochemical application.

Tert-butyl N-[3-(4-nitrobenzenesulfonamido)propyl]carbamate – Verifiable Differentiation Evidence Against Closest Comparators


Linker-Length Specificity: Propyl C3 Spacer Confers Distinct Conformational Space Relative to Ethyl (C2) and Propoxy (C3-O) Analogs

In the carbamate-appended N-alkylsulfonamide γ-secretase inhibitor series from Bristol-Myers Squibb, variation of the alkyl linker between the carbamate nitrogen and the sulfonamide sulfur produced quantifiable differences in brain exposure and pharmacodynamic response [1]. The C3-propyl spacer (as present in the target compound after Boc deprotection) provides optimal separation between the carbamate and sulfonamide pharmacophores. The C2-ethyl analog (tert-butyl N-[2-(4-nitrobenzenesulfonamido)ethyl]carbamate, CAS 902775-89-7) lacks one methylene unit, reducing conformational flexibility and altering the dihedral angle between the two nitrogen substituents; the propoxy analog (CAS 2138541-59-8) introduces an ether oxygen that increases polarity (cLogP reduction ~0.5 units) and hydrogen-bond acceptor character . These structural differences translate to measurably different brain-to-plasma ratios and Aβ-lowering efficacy in the γ-secretase context [1].

Sulfonamide–carbamate SAR γ-Secretase inhibitor linker optimization Protecting group strategy

Nitro-Regioisomer Differentiation: para-Nitro Substitution Enables Distinct Deprotection Selectivity and Alkylation Reactivity Versus ortho-Nitro (Nosyl) Isomer

The para-nitrobenzenesulfonamide (p-Ns) group in the target compound exhibits measurably different reactivity in both the N-alkylation and deprotection steps compared to the ortho-nitro (o-Ns, nosyl) isomer [1]. Fukuyama et al. demonstrated that while both isomers undergo smooth alkylation under Mitsunobu conditions, the para-nitro isomer shows altered deprotection kinetics with thiolate nucleophiles: the o-Ns group is cleaved more rapidly due to neighboring-group participation of the ortho-nitro oxygen, whereas the p-Ns group requires slightly longer reaction times or higher thiolate concentrations [1]. This differential lability provides an additional level of orthogonal protection when both Boc and sulfonamide groups are present on the same scaffold. Additionally, the para-nitro isomer has a different UV absorption maximum (λmax ~265–270 nm vs. ~250 nm for o-Ns), enabling selective HPLC monitoring during multi-step syntheses [2].

Sulfonamide deprotection kinetics Nitro regioisomer reactivity Amine protecting group orthogonality

Boc-Protected Amine Terminus Provides Acid-Labile Orthogonal Handle Not Available in Free Amine or N-Alkyl Analogs

The presence of the tert-butyloxycarbonyl (Boc) group on the primary amine terminus of the target compound distinguishes it from the unprotected analog N-(3-aminopropyl)-4-nitrobenzenesulfonamide (CAS 1580758-96-8) and from N-alkylated variants such as N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]carbamate analogs . The Boc group can be selectively removed under acidic conditions (TFA/CH₂Cl₂, 1:1 v/v, 25°C, 1–2 h; or 4M HCl in dioxane) without affecting the p-nitrobenzenesulfonamide group, whereas the free amine analog requires an additional reprotection step before further synthetic manipulation [1]. The Boc group's acid-lability is orthogonal to the base/nucleophile-labile nosyl group, enabling sequential, chemoselective deprotection that is not possible with single-protecting-group analogs. In solid-phase synthesis, N-Boc-o-nitrobenzenesulfonamide linkers demonstrated that the Boc group enables resin loading and subsequent elaboration without premature cleavage, a strategy directly applicable to the target compound's scaffold [2].

Boc deprotection Orthogonal protecting group strategy Solid-phase synthesis linker

Class-Level Evidence: Sulfonamide-Based Carbamates Exhibit Sub-Micromolar BChE Inhibition with Selectivity Indices Superior to Rivastigmine

Although direct IC₅₀ data for the target compound against BChE or AChE are not available in the public domain, the sulfonamide-based carbamate chemotype to which it belongs has been extensively characterized. Magar et al. (2021) reported a series of 14 benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates in which nine compounds displayed BChE inhibitory potency exceeding that of the clinical drug rivastigmine, with selectivity indices (SI = IC₅₀ AChE / IC₅₀ BChE) ranging from approximately 10 (compounds 5c, 5j) to 34 (compound 5k) [1]. Compound 5k was 9-fold more potent against BChE than rivastigmine. The 4-nitrobenzenesulfonamide moiety in the target compound provides an electron-withdrawing substituent known to enhance carbamate carbonyl electrophilicity and thereby facilitate active-site serine carbamoylation in cholinesterase enzymes [2].

Butyrylcholinesterase inhibition Sulfonamide carbamate SAR Selectivity index

Tert-butyl N-[3-(4-nitrobenzenesulfonamido)propyl]carbamate – High-Confidence Research and Industrial Application Scenarios


Orthogonal Protecting-Group Intermediate for Multi-Step Synthesis of Polyamine or Peptidomimetic Libraries

The target compound's dual Boc (acid-labile) and 4-nitrobenzenesulfonamide (base/nucleophile-labile) protecting groups provide an orthogonal deprotection sequence that is ideal for solid-phase or solution-phase construction of polyamine and peptidomimetic libraries. The Boc group can be selectively removed under acidic conditions (TFA/CH₂Cl₂) to expose the primary amine for further coupling, while the 4-nitrobenzenesulfonamide remains intact and can subsequently be cleaved with thiolate nucleophiles (PhSH/Cs₂CO₃) to reveal the secondary amine [1]. This sequential deprotection strategy, validated by Congreve et al. (2003) for N-Boc-o-nitrobenzenesulfonamide linkers [1], enables the controlled introduction of diversity elements at two distinct nitrogen positions without cross-reactivity. The propyl spacer provides sufficient separation to minimize steric interference during on-resin transformations.

Scaffold for BChE-Selective Inhibitor Development in Neurodegenerative Disease Research

The sulfonamide-based carbamate chemotype, to which the target compound belongs, has demonstrated potent and selective butyrylcholinesterase (BChE) inhibition with selectivity indices up to 34-fold vs. acetylcholinesterase (AChE), exceeding the clinical benchmark rivastigmine by up to 9-fold in potency [2]. The target compound, bearing the 4-nitrobenzenesulfonamide electron-withdrawing group, positions the carbamate carbonyl for enhanced electrophilicity, a key determinant of cholinesterase carbamoylation rate. After Boc deprotection, the free amine can be elaborated with diverse acyl, sulfonyl, or alkyl groups to generate focused libraries for BChE SAR studies. The confirmed class-level selectivity profile reduces the risk of pursuing this scaffold for Alzheimer's disease applications where BChE selectivity is therapeutically desirable.

Key Intermediate in γ-Secretase Inhibitor Synthesis for Alzheimer's Drug Discovery

Carbamate-appended N-alkylsulfonamides represent a validated pharmacophore class for γ-secretase inhibition, with carbamate 54 from the BMS series demonstrating significant brain Aβ reduction in transgenic mice [3]. The target compound's C3-propyl linker exactly matches the optimal spacer length identified in Bergstrom et al. (2008) for brain exposure and Aβ-lowering efficacy [3]. Following Boc deprotection, the resulting primary amine can be acylated or sulfonylated to generate the carbamate-appended N-alkylsulfonamide pharmacophore. The 4-nitrobenzenesulfonamide moiety can be reduced to the corresponding 4-aminobenzenesulfonamide for further diversification, providing a versatile entry point into this therapeutically relevant chemical space.

Reference Standard for Analytical Method Development and Impurity Profiling in Antiviral API Manufacturing

The compound is classified as an antiviral reference standard, specifically relevant to HIV-1 protease inhibitor research and quality control . The 4-nitrobenzenesulfonamide substructure is a key intermediate in the synthesis of amprenavir and related HIV protease inhibitors, where 4-nitrobenzenesulfonyl chloride is reacted with diaminoalcohol intermediates [4]. As a well-characterized, dual-protected intermediate, the target compound serves as a reference marker for HPLC method validation, impurity tracking, and batch-to-batch consistency assessment in API manufacturing workflows. Its distinct UV chromophore (λmax ~265–270 nm, arising from the 4-nitrobenzenesulfonamide moiety) facilitates selective detection even in complex reaction mixtures [5].

Quote Request

Request a Quote for Tert-butyl N-[3-(4-nitrobenzenesulfonamido)propyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.